molecular formula C13H11ClN2O3S B5113678 methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate

Cat. No. B5113678
M. Wt: 310.76 g/mol
InChI Key: RIPQKAGNASIRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as Cangrelor, is a potent and reversible P2Y12 receptor antagonist. It is a synthetic molecule that is used in scientific research to study platelet aggregation and thrombosis.

Mechanism of Action

Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate works by binding to the P2Y12 receptor on platelets, which inhibits the activation of platelets and prevents the formation of blood clots. It is a reversible antagonist, which means that its effects are temporary and can be reversed by removing the drug from the system.
Biochemical and Physiological Effects:
methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several biochemical and physiological effects on the body. It inhibits the activation of platelets, which prevents the formation of blood clots. This can be beneficial in preventing cardiovascular disease and stroke. However, methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate can also increase the risk of bleeding, which can be a limitation in its use.

Advantages and Limitations for Lab Experiments

Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages and limitations for lab experiments. Its potency and reversibility make it a useful tool for studying platelet aggregation and thrombosis. However, its effects on bleeding can be a limitation in some experiments. Additionally, the cost of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate can be a limiting factor for some research labs.

Future Directions

There are several future directions for the use of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in scientific research. One potential direction is the development of new antiplatelet therapies that are based on the mechanism of action of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. Another potential direction is the use of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in combination with other drugs to improve its effectiveness and reduce its side effects. Additionally, further research is needed to better understand the long-term effects of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate on the body and to identify any potential risks associated with its use.

Synthesis Methods

Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is synthesized through a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with methyl 3-amino-2-thiophenecarboxylate in the presence of triethylamine to form methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate.

Scientific Research Applications

Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is used in scientific research to study platelet aggregation and thrombosis. It is a potent and reversible P2Y12 receptor antagonist that inhibits the activation of platelets and prevents the formation of blood clots. methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is also used to study the effects of antiplatelet therapy on cardiovascular disease and stroke.

properties

IUPAC Name

methyl 3-[(2-chlorophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-19-12(17)11-10(6-7-20-11)16-13(18)15-9-5-3-2-4-8(9)14/h2-7H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPQKAGNASIRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-{[(2-chlorophenyl)carbamoyl]amino}thiophene-2-carboxylate

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